molecular formula C17H22N2O6 B7782350 (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

(3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B7782350
M. Wt: 350.4 g/mol
InChI Key: LAQBVXSPDDEIAL-GUOZAKBUSA-N
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Description

The compound (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, an ethoxycarbonyl group, and an epoxyisoindole moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethoxycarbonyl group, and the construction of the epoxyisoindole moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Ethoxycarbonyl Group: This step often involves esterification reactions using ethyl chloroformate or similar reagents.

    Construction of Epoxyisoindole Moiety: This can be accomplished through cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

The compound (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a ligand for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6R)-2-[1-(methoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
  • (3aS,6R)-2-[1-(butoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Uniqueness

The uniqueness of (3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid lies in its specific structural features, such as the ethoxycarbonyl group and the epoxyisoindole moiety. These features may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

(1S,7R)-3-(1-ethoxycarbonylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-2-24-16(23)18-7-4-10(5-8-18)19-9-17-6-3-11(25-17)12(15(21)22)13(17)14(19)20/h3,6,10-13H,2,4-5,7-9H2,1H3,(H,21,22)/t11-,12?,13?,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQBVXSPDDEIAL-GUOZAKBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)N2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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